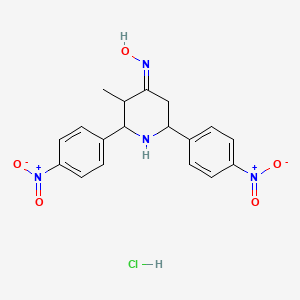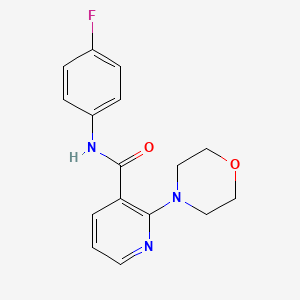![molecular formula C21H19FN2O2 B5545097 1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol, also known as WIN 35,428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been studied for its potential use in various scientific research applications.
科学的研究の応用
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including 1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol, have been widely utilized as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This application is particularly relevant in preventing corrosion in various industrial settings, ensuring the longevity and durability of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Fluorinated Compounds in Protein Design
The introduction of fluorine into proteins, including the use of fluorinated quinolines, has shown to enhance the stability of proteins against chemical and thermal denaturation. This strategy is employed to create proteins with novel chemical and biological properties, leveraging the unique physicochemical properties of fluorocarbons. These properties include extreme chemical inertness and thermal stability, which are beneficial in the development of more stable and functional biotherapeutics and research tools (Buer & Marsh, 2012).
Veterinary Pharmaceuticals in Soils
Research on the environmental impact of veterinary pharmaceuticals, including quinoline derivatives, has highlighted their potential for reaching the soil environment due to their usage patterns. These studies focus on assessing the mobility of such compounds in soil, which is crucial for understanding their environmental fate and the potential for groundwater contamination. The wide range of mobility displayed by these chemicals underscores the need for careful consideration of their environmental impacts, particularly in agricultural settings where their use is prevalent (Tolls, 2001).
Antimicrobial and Antitumor Potential
Fluoroquinolones, a class of antibacterial agents derived from quinoline, have been extensively studied for their broad spectrum of activity against various microorganisms. Beyond their antimicrobial applications, fluoroquinolones have also been explored for their antitumor potential. These compounds can interfere with DNA replication in bacteria, and similar mechanisms have been proposed to underlie their antitumor effects. This dual functionality highlights the versatility of fluoroquinolone derivatives in both infectious disease treatment and potential cancer therapies (da Silva et al., 2003).
Optoelectronic Materials
Quinazolines, closely related to quinolines, have been investigated for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials with potential uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This research avenue demonstrates the potential of quinoline derivatives in advancing technology through the development of new materials for optoelectronics (Lipunova et al., 2018).
作用機序
Fluoroquinolones exhibit their antibacterial activity by inhibiting bacterial DNA-gyrase . This mechanism of action is different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows fluoroquinolones to be effective against strains resistant to many other classes of antibacterials .
将来の方向性
The future directions in the field of fluoroquinolones involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines and their plausible practical applications . There is also a growing interest in designing new derivatives of fluoroquinolones that could enhance their safety and efficacy .
特性
IUPAC Name |
(8-fluoroquinolin-2-yl)-(4-hydroxy-4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-17-8-4-5-15-9-10-18(23-19(15)17)20(25)24-13-11-21(26,12-14-24)16-6-2-1-3-7-16/h1-10,26H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGGNIEOWEWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)


![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)


![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)